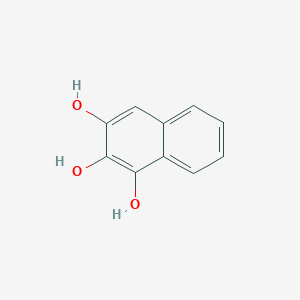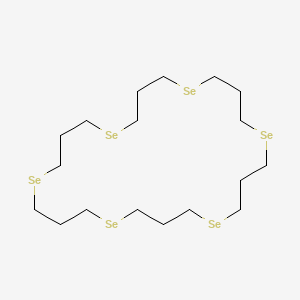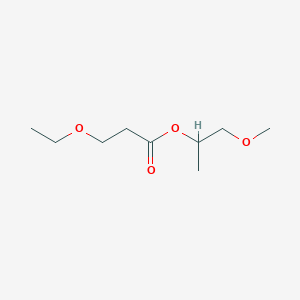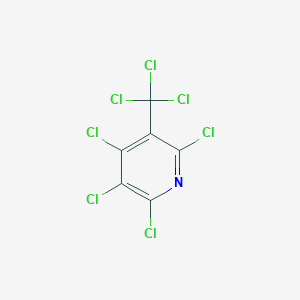
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group, a phenyl group, and a 2-phenylethenyl group attached to the oxazolidine ring
Preparation Methods
The synthesis of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as ethyl chloroformate, to form the oxazolidine ring. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the cyclization process.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinones.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of reduced oxazolidine derivatives.
Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in brominated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolidinones, while reduction produces reduced oxazolidine derivatives.
Scientific Research Applications
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the function of bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
The pathways involved in the compound’s action depend on its specific interactions with biological molecules. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these pathways.
Comparison with Similar Compounds
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine can be compared with other oxazolidine derivatives to highlight its uniqueness. Similar compounds include:
2-Phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group, potentially altering its physicochemical properties and applications.
5-(4-Methylphenyl)-2-phenyl-3-(2-phenylethyl)-1,2-oxazolidine: Has a 2-phenylethyl group instead of a 2-phenylethenyl group, which may influence its reactivity and biological effects.
Properties
CAS No. |
120781-95-5 |
|---|---|
Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-3-(2-phenylethenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C24H23NO/c1-19-12-15-21(16-13-19)24-18-23(17-14-20-8-4-2-5-9-20)25(26-24)22-10-6-3-7-11-22/h2-17,23-24H,18H2,1H3 |
InChI Key |
WZNWWSQBVJSTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N(O2)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


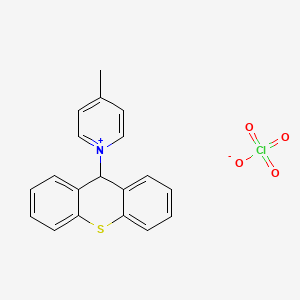
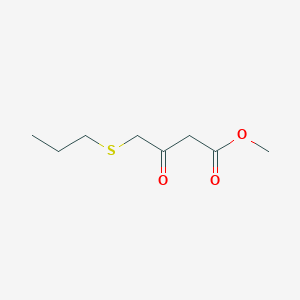
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
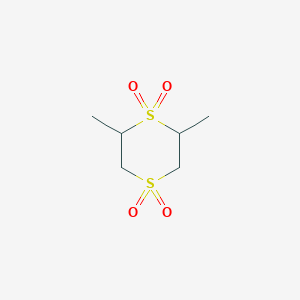
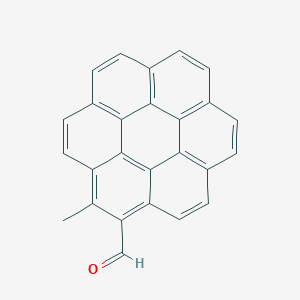
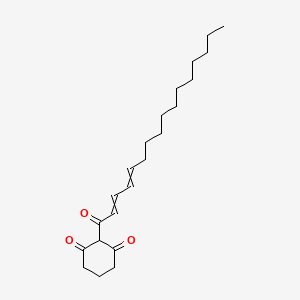
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
